N'-[(E)-(2-fluorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
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Overview
Description
N’-[(E)-(2-fluorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxyphenyl group, and a triazolylsulfanyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
The synthesis of N’-[(E)-(2-fluorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the hydrazide: This step involves the reaction of an appropriate acyl chloride with hydrazine to form the corresponding hydrazide.
Formation of the triazole ring: The hydrazide is then reacted with a suitable phenyl isothiocyanate to form the triazole ring.
Introduction of the fluorophenyl group: The final step involves the condensation of the triazole-containing intermediate with 2-fluorobenzaldehyde under acidic or basic conditions to form the desired compound
Chemical Reactions Analysis
N’-[(E)-(2-fluorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: Its potential biological activity suggests it could be explored for therapeutic applications, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: The compound may find applications in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N’-[(E)-(2-fluorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is not fully understood. it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, through its functional groups. The triazole ring and the fluorophenyl group may play a crucial role in binding to these targets, thereby modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
N’-[(E)-(2-fluorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can be compared with other similar compounds, such as:
- N’-[(E)-(4-fluorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- N’-[(E)-(3-fluorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- N’-[(E)-(4-ethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
These compounds share similar structural features but differ in the substitution pattern on the phenyl ring. The presence of different substituents can significantly impact their chemical reactivity and biological activity, highlighting the uniqueness of N’-[(E)-(2-fluorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide .
Properties
Molecular Formula |
C24H20FN5O2S |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
N-[(E)-(2-fluorophenyl)methylideneamino]-2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H20FN5O2S/c1-32-20-13-11-17(12-14-20)23-28-29-24(30(23)19-8-3-2-4-9-19)33-16-22(31)27-26-15-18-7-5-6-10-21(18)25/h2-15H,16H2,1H3,(H,27,31)/b26-15+ |
InChI Key |
DAXPLJUSBGHBRY-CVKSISIWSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CC=C4F |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CC=C4F |
Origin of Product |
United States |
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